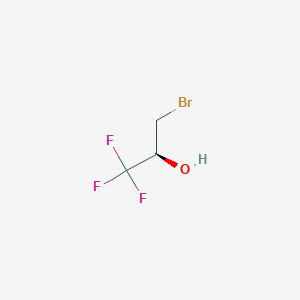

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Description

BenchChem offers high-quality (S)-3-Bromo-1,1,1-trifluoropropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Bromo-1,1,1-trifluoropropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H4BrF3O |

|---|---|

Molecular Weight |

192.96 g/mol |

IUPAC Name |

(2S)-3-bromo-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2/t2-/m1/s1 |

InChI Key |

VBHIIZIQRDVGDH-UWTATZPHSA-N |

Isomeric SMILES |

C([C@H](C(F)(F)F)O)Br |

Canonical SMILES |

C(C(C(F)(F)F)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Bromo-1,1,1-trifluoropropan-2-ol: A Chiral Fluorinated Building Block

Abstract

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a specialized chiral building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The presence of both a stereogenic center and a trifluoromethyl group within a compact, functionalized scaffold makes it a highly valuable intermediate for introducing stereospecificity and unique physicochemical properties into target molecules. This guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, safety and handling protocols, and detailed synthetic methodologies. Emphasis is placed on asymmetric synthesis through enzymatic kinetic resolution, a field-proven method for accessing the enantiopure (S)-alcohol. Furthermore, this document explores the compound's critical applications, contextualizing its utility within modern drug discovery and development.

Core Identifiers and Chemical Identity

Precise identification of chemical compounds is fundamental for research, development, and regulatory compliance. While a specific CAS number for the (S)-enantiomer is not consistently cited in major databases, the racemic mixture is well-documented. Researchers typically procure the racemate and perform chiral resolution or utilize asymmetric synthesis to obtain the desired enantiomer.

It is critical to note that the vast majority of commercially available "3-Bromo-1,1,1-trifluoropropan-2-ol" is the racemic mixture. The CAS number 431-34-5 refers to this racemate or an unspecified stereoisomer form.[1]

Table 1: Chemical Identifiers for 3-Bromo-1,1,1-trifluoropropan-2-ol

| Identifier | Value | Source(s) |

| Chemical Name | 3-Bromo-1,1,1-trifluoropropan-2-ol | [1] |

| Stereochemistry | Racemic (unless specified otherwise) | [1] |

| CAS Number | 431-34-5 | [1] |

| PubChem CID | 220632 | [1] |

| Molecular Formula | C₃H₄BrF₃O | [1] |

| Molecular Weight | 192.96 g/mol | [1] |

| InChI | InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2 | [1] |

| InChIKey | VBHIIZIQRDVGDH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(C(C(F)(F)F)O)Br | [1] |

| MDL Number | MFCD00040945 |

Physicochemical and Spectroscopic Properties

The trifluoromethyl group significantly influences the compound's physical properties, imparting high density and affecting its boiling point and refractive index relative to its non-fluorinated analogs.

Table 2: Physicochemical Properties of (rac)-3-Bromo-1,1,1-trifluoropropan-2-ol

| Property | Value | Conditions | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | Ambient | - |

| Density | 1.861 g/mL | at 25 °C | - |

| Boiling Point | 124.5 °C | at 743 mmHg | - |

| Refractive Index (n_D_) | 1.400 | at 20 °C | - |

| Flash Point | 43 °C (109.4 °F) | Closed cup | - |

Safety, Handling, and Storage

As a halogenated and flammable organic compound, 3-Bromo-1,1,1-trifluoropropan-2-ol requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat, is mandatory.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[1]

Handling & Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from sources of ignition, including heat, sparks, and open flames. Use non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from strong oxidizing agents.

Synthesis of Enantiopure (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Accessing the enantiomerically pure (S)-form is paramount for its application in chiral synthesis. While several asymmetric methods exist for producing chiral trifluoromethylated alcohols, enzymatic kinetic resolution (EKR) of the racemate stands out as a robust, scalable, and highly selective method.[2] Lipase B from Candida antarctica (CAL-B), often in its immobilized form (e.g., Novozym 435), is a particularly effective biocatalyst for this transformation due to its broad substrate scope and excellent enantioselectivity in non-aqueous media.[3][4]

The underlying principle of EKR is the differential rate of reaction for the two enantiomers of the racemic alcohol with an acyl donor. The lipase selectively acylates one enantiomer (typically the R-enantiomer in this class of compounds) at a much faster rate, leaving the unreacted (S)-enantiomer in high enantiomeric excess.

Figure 1: Workflow for the synthesis and resolution of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol.

Step-by-Step Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative procedure based on established methods for the kinetic resolution of halohydrins and other secondary alcohols using CAL-B.[5][6] Optimization may be required based on specific laboratory conditions and purity requirements.

Materials:

-

(rac)-3-Bromo-1,1,1-trifluoropropan-2-ol

-

Immobilized Lipase B from Candida antarctica (Novozym 435 or equivalent)

-

Vinyl acetate (acyl donor)

-

Anhydrous solvent (e.g., Toluene, Hexane, or Methyl tert-butyl ether (MTBE))

-

Molecular sieves (optional, for ensuring anhydrous conditions)

-

Reaction vessel with magnetic stirrer and temperature control

-

Analytical equipment for monitoring (Chiral GC or HPLC)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add (rac)-3-Bromo-1,1,1-trifluoropropan-2-ol (1.0 eq).

-

Solvent Addition: Add anhydrous solvent (e.g., Toluene, approx. 10 mL per gram of substrate).

-

Enzyme Addition: Add immobilized CAL-B (typically 20-50 mg per mmol of substrate). The optimal enzyme loading should be determined empirically.

-

Acyl Donor Addition: Add vinyl acetate (0.5-0.6 eq). Using a slight sub-stoichiometric amount of the acyl donor is crucial to prevent acylation of the less-reactive (S)-enantiomer, thereby maximizing its enantiomeric excess at ~50% conversion.

-

Reaction Execution: Stir the mixture at a constant temperature (typically 30-45 °C). The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester.

-

Reaction Quench: Once the reaction reaches approximately 50% conversion (which theoretically provides the highest possible e.e. for both products), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.

-

Workup and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the (S)-alcohol and the (R)-acetate can be separated by standard column chromatography on silica gel or by distillation, exploiting the difference in polarity and boiling point between the alcohol and the ester.

Applications in Research and Drug Development

The strategic value of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol stems from its identity as a trifluoromethylated chiral building block. The incorporation of fluorine or trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[7]

-

Precursor to Chiral Epoxides: The (S)-alcohol is a direct precursor to (S)-2-(trifluoromethyl)oxirane (also known as 3,3,3-trifluoro-1,2-epoxypropane).[8] This is achieved through intramolecular cyclization via dehydrobromination, typically using a strong base. Chiral trifluoromethylated epoxides are highly versatile electrophiles that can be opened by a wide range of nucleophiles to generate a diverse array of more complex chiral molecules.[9]

-

Introduction of the CF₃-CH(OH)-Moiety: The compound allows for the direct incorporation of a chiral trifluoromethyl carbinol unit. This structural motif is found in several biologically active compounds and is valued for its ability to form specific hydrogen bonds and for its steric and electronic influence on molecular conformation.

-

Versatile Synthetic Intermediate: The bromine atom can be displaced by various nucleophiles (e.g., azides, thiols, amines) to create new C-N, C-S, or C-O bonds, while the hydroxyl group can be further functionalized or used as a handle for subsequent transformations, all while retaining the critical stereochemistry at the C2 position.

Figure 2: Synthetic utility of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol as a versatile chiral building block.

Conclusion

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a high-value synthetic intermediate that provides a gateway to a wide range of complex, enantiomerically pure molecules. Its synthesis, particularly through robust methods like enzymatic kinetic resolution, is well within the capabilities of a standard organic chemistry laboratory. The strategic placement of a bromine atom, a hydroxyl group, and a trifluoromethyl group around a single stereocenter makes it an indispensable tool for researchers and drug development professionals aiming to leverage the powerful effects of fluorine and chirality in the design of next-generation pharmaceuticals and advanced materials.

References

-

Resolução cinética de haloidrinas racêmicas com a lipase B de Candida antarctica... - Biblioteca Digital de Teses e Dissertações da USP. (2013, April 24). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1,1,1-Trifluoro-2-Propanol. Retrieved from [Link]

-

McBee, E. T., & Burton, T. M. (n.d.). The Preparation and Properties of 3,3,3-Trifluoro-1,2-epoxypropane 1. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1,1,1-trifluoropropane. Retrieved from [Link]

-

Fast Microwave-Assisted Resolution of (±)-Cyanohydrins Promoted by Lipase from Candida antarctica. (n.d.). SciELO. Retrieved from [Link]

-

Dulęba, J., et al. (n.d.). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. ResearchGate. Retrieved from [Link]

-

Silva, F.M.W.G., et al. (2023, July 14). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-fluoropropan-1-ol. Retrieved from [Link]

-

Lermontov, S. A., et al. (2002). Novel method for the synthesis of (trifluoromethyl)oxirane. Russian Chemical Bulletin, 51(3), 550-551. Retrieved from [https://www.researchgate.net/publication/247653521_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyloxirane]([Link] trifluoromethyloxirane)

-

MDPI. (2025, October 28). Crystal Structure of Candida antarctica Lipase B with a Putative Pro-Peptide Region. Retrieved from [Link]

-

Wang, C., et al. (2015). Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters, 17(19), 4786-4789. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1,1,1-trifluoro-2-methylpropane. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for the preparation of trifluoromethyloxirane.

-

Biolabo. (2022, June 27). LIPASE Kinetic Method. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. Retrieved from [Link]

-

Cherkupally, P., et al. (2018, September 3). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Nature Communications, 9, 3579. Retrieved from [Link]

-

Zádor, F., et al. (2014, October 21). Enzyme‐Catalyzed Kinetic Resolution of 2,2,2‐Trifluoro‐1‐(heteroaryl)ethanols: Experimental and Docking Studies. Chemistry - A European Journal, 20(49). Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of 3-bromo-1,1,1-trifluoropropane.

-

Strub, D. J., et al. (2017). Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. Arkivoc, 2017(ii), 313-323. Retrieved from [Link]

-

de Miranda, A. S., et al. (2011, November 23). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(11), 9736-9747. Retrieved from [Link]

Sources

- 1. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 5. Resolução cinética de haloidrinas racêmicas com a lipase B de Candida antarctica... [teses.usp.br]

- 6. scielo.br [scielo.br]

- 7. Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

physicochemical properties of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Introduction

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a chiral fluorinated alcohol that serves as a critical building block and functional probe in modern chemistry and drug development. Its unique molecular architecture, featuring a stereogenic center, a reactive bromine atom, and a trifluoromethyl (CF₃) group, imparts a valuable combination of properties. The strong electron-withdrawing nature of the CF₃ group significantly influences the acidity and reactivity of the adjacent hydroxyl group, while the bromine atom provides a versatile handle for nucleophilic substitution and cross-coupling reactions.

This guide offers a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for (S)-3-Bromo-1,1,1-trifluoropropan-2-ol. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this specialized reagent. While much of the commercially available data pertains to the racemic mixture, this document will focus on the properties of the (S)-enantiomer, which is of particular interest for stereospecific applications in pharmaceuticals and life sciences.

Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and standard identifiers. The (S)-enantiomer is defined by the specific spatial arrangement of the substituents around the chiral carbon (C2).

Caption: 2D representation of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-bromo-1,1,1-trifluoropropan-2-ol | [1][2] |

| CAS Number | 431-34-5 (for racemic mixture) | [2][3][4] |

| Molecular Formula | C₃H₄BrF₃O | [1][4] |

| Molecular Weight | 192.96 g/mol | [1][4] |

| InChI Key | VBHIIZIQRDVGDH-UHFFFAOYSA-N (for racemate) | [1][5] |

| Canonical SMILES | C(C(C(F)(F)F)O)Br |[1] |

Note: The InChIKey and CAS number provided typically refer to the racemic mixture. Enantiomer-specific identifiers should be used when sourcing the chiral material.

Physicochemical Properties

The physical properties of this compound are largely dictated by the heavy bromine and fluorine atoms, which contribute to its high density and specific refractive index. These properties are essential for reaction setup, purification, and quality control.

Table 2: Key Physicochemical Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Appearance | Clear, colorless to pale yellow liquid | Ambient | [2] |

| Boiling Point | 124.5 °C | 743 mmHg | [3] |

| Density | 1.861 g/mL | 25 °C | [3] |

| Refractive Index (n_D) | 1.3960 - 1.4020 | 20 °C | [2] |

| Flash Point | 43 °C (109.4 °F) | Closed cup |

| Purity (Typical) | ≥95.0% - 96% | - |[2] |

The trifluoromethyl group's inductive effect increases the acidity of the hydroxyl proton compared to its non-fluorinated analog, influencing its behavior in base-mediated reactions. The compound's flammability necessitates careful handling and storage away from ignition sources.

Synthesis and Key Reactivity

Proposed Stereoselective Synthesis

The most direct and efficient pathway to obtaining the enantiomerically pure (S)-alcohol is through the asymmetric reduction of the corresponding prochiral ketone, 3-bromo-1,1,1-trifluoroacetone. This transformation is a cornerstone of modern organic synthesis, where catalysts control the stereochemical outcome.

Caption: Proposed workflow for the synthesis of the (S)-enantiomer.

Experimental Protocol: Asymmetric Reduction (Exemplary)

-

Inert Atmosphere: A flame-dried, round-bottom flask is charged with (R)-2-Methyl-CBS-oxazaborolidine catalyst (typically 1-10 mol%) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent and Reagent Addition: Anhydrous solvent (e.g., THF) is added, and the flask is cooled to 0 °C. Borane-dimethyl sulfide complex (BH₃·SMe₂) is added dropwise.

-

Substrate Addition: A solution of 3-bromo-1,1,1-trifluoroacetone in anhydrous THF is added slowly to the catalyst-borane mixture, maintaining the low temperature to ensure high stereoselectivity.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol at 0 °C to neutralize excess borane.

-

Workup and Purification: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is subjected to an aqueous workup, extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by silica gel column chromatography to yield the pure (S)-alcohol.

Causality: The choice of the (R)-CBS catalyst is critical; its specific steric and electronic arrangement directs the hydride from the borane to one face of the prochiral ketone, preferentially forming the (S)-alcohol.

Key Reactivity

Beyond its synthesis, the compound's utility stems from its predictable reactivity:

-

Precursor for Epoxides: It is a known precursor for the synthesis of 2-(Trifluoromethyl)oxirane.[6] This is typically achieved via an intramolecular Williamson ether synthesis, where a base deprotonates the alcohol to form an alkoxide that displaces the adjacent bromide.

-

Thiol-Reactive Probe: The compound has been identified as a thiol-reactive trifluoromethyl probe.[3] In this context, the bromine atom can be displaced by the sulfhydryl group of cysteine residues in proteins, effectively "tagging" the protein with a CF₃ group for subsequent analysis by ¹⁹F NMR.

Applications in Research and Development

The unique combination of a stereocenter, a CF₃ group, and a reactive handle makes this molecule highly valuable in several advanced applications.

-

Pharmaceutical and Agrochemical Synthesis: Fluorinated building blocks are integral to modern drug design. The CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. This chiral alcohol allows for the stereospecific introduction of the Br-CH₂-CH(OH)-CF₃ synthon into complex target molecules.[3][7]

-

¹⁹F NMR Probing of Proteins: Nuclear Magnetic Resonance of the ¹⁹F nucleus is a powerful analytical technique due to its 100% natural abundance and high sensitivity. By covalently attaching the compound to a protein, researchers can use ¹⁹F NMR to study protein structure, dynamics, and ligand binding in a complex biological environment with minimal background signal.

Safety, Handling, and Storage

Proper handling of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol is essential due to its hazardous properties. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Description | Source |

|---|---|---|---|

| Flammable Liquids | H226 | Flammable liquid and vapor | [1] |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1] |

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.

-

Ventilation: Use a certified chemical fume hood to avoid inhalation of vapors.

-

Ignition Sources: Keep away from open flames, sparks, and hot surfaces as the compound is flammable.

-

Spill Management: Have appropriate spill control materials (e.g., absorbent pads, sand) readily available.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids (Storage Class 3).

Spectroscopic Characterization

Confirming the identity and purity of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol requires a suite of spectroscopic techniques. While specific spectra are not provided in the search results, their expected characteristics can be described.

Caption: Logical workflow for spectroscopic characterization.

-

¹H NMR: Would show distinct signals for the CH₂ and CH protons, with coupling between them. The OH proton may appear as a broad or sharp signal depending on the solvent and concentration.

-

¹⁹F NMR: Would exhibit a single signal (a doublet due to coupling with the adjacent CH proton) characteristic of the CF₃ group.

-

¹³C NMR: Would show three signals for the three carbon atoms, with characteristic splitting patterns due to C-F coupling.

-

IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region would confirm the presence of the O-H stretch, while C-F and C-Br stretches would appear in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak and a characteristic isotopic pattern due to the presence of bromine would confirm the elemental composition.

Spectral data for this compound is available for reference from suppliers and chemical databases.[5]

Conclusion

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a high-value chiral intermediate with significant potential in asymmetric synthesis, pharmaceutical development, and biochemical research. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an indispensable tool for chemists and life scientists. A thorough understanding of its synthesis, handling requirements, and analytical characterization is paramount to leveraging its full potential in creating novel molecules and advanced materials.

References

Sources

- 1. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-1,1,1-trifluoro-2-propanol, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL | 431-34-5 [chemicalbook.com]

- 4. 3-Bromo-1,1,1-trifluoro-2-propanol | CAS 431-34-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL(431-34-5) 13C NMR spectrum [chemicalbook.com]

- 6. 431-34-5 Cas No. | 3-Bromo-1,1,1-trifluoropropan-2-ol | Apollo [store.apolloscientific.co.uk]

- 7. nbinno.com [nbinno.com]

Technical Safety & Handling Guide: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

The following technical guide is structured to serve as an operational whitepaper for researchers and process chemists. It moves beyond the static data of a standard SDS, integrating field-proven handling strategies and critical process parameters (CPPs) for (S)-3-Bromo-1,1,1-trifluoropropan-2-ol.

Document Type: Technical Whitepaper & Enhanced SDS Primary CAS (Racemate): 431-34-5 Stereochemistry: (S)-Enantiomer (Chiral Building Block) Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Leads

Part 1: Strategic Context & Chemical Intelligence

The Molecule: A Bifunctional Chiral Linchpin

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is not merely a solvent or reagent; it is a high-value chiral fluorinated building block . Its strategic importance in drug development lies in the trifluoromethyl (

Key Chemical Characteristics:

-

Bifunctionality: The molecule contains both a nucleophile (hydroxyl group) and an electrophile (alkyl bromide). Under basic conditions, it can cyclize to form (S)-3,3,3-trifluoro-1,2-epoxypropane , a highly reactive alkylating agent.

-

Stereochemical Integrity: The (S)-configuration is critical for enantioselective synthesis. Exposure to strong bases or excessive heat can lead to racemization via an epoxide intermediate or elimination mechanisms.

Physical Properties & Process Implications

The physical data below highlights the "Heavy Liquid" hazard—a critical factor often overlooked in standard safety assessments.

| Parameter | Value | Operational Implication |

| Physical State | Liquid (Colorless to Pale Yellow) | Visual inspection for yellowing indicates degradation (HBr release). |

| Density | 1.861 g/mL (at 25 °C) | CRITICAL: Heavier than water and most organic solvents. In biphasic extractions, this layer will be at the bottom . |

| Boiling Point | 124.5 °C (at 743 mmHg) | Moderate volatility; requires vacuum distillation for purification to avoid thermal degradation. |

| Flash Point | 43 °C (109 °F) | Flammable Liquid (Cat 3). Operations >40 °C require inert atmosphere (Nitrogen/Argon). |

| Solubility | Low in Water; Soluble in MeOH, DCM | Spills in water will sink and pool, complicating remediation. |

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Aggregated)

While specific data for the pure (S)-enantiomer is limited, the hazards are congruent with the racemate (CAS 431-34-5).

-

Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.

-

Acute Toxicity (Oral/Dermal/Inhal): Treated as Category 4 (Harmful) due to the brominated alkyl nature.

The "Hidden" Hazard: In Situ Epoxidation

Mechanism: Upon exposure to base (e.g., NaOH,

Part 3: Safe Handling & Synthesis Workflow

Operational Workflow

The following diagram outlines the decision logic for handling this chiral reagent, emphasizing the prevention of racemization and safe transfer.

Figure 1: Operational workflow emphasizing the prevention of in-situ epoxidation and racemization during handling.

Experimental Best Practices

-

Inert Atmosphere: Always handle under Nitrogen or Argon. The flash point (43 °C) is close to ambient temperatures in hot labs; static discharge protection is mandatory.

-

Glassware: Use amber glass to prevent photolytic cleavage of the C-Br bond, which releases free radicals and HBr.

-

Transfer: Due to high density (1.86 g/mL), use positive displacement pipettes or weight-based transfers. Standard air-displacement pipettes will drip and lose accuracy.

Part 4: Emergency Response Protocols

Spill Response for Heavy Fluorinated Liquids

Unlike standard solvents (Acetone, Hexane), this compound sinks in water.

-

Small Spill (< 100 mL): Absorb with vermiculite or sand. Do not use combustible materials like sawdust (flammability risk).

-

Large Spill (> 100 mL):

-

Evacuate: Vapors are heavy and will accumulate in low-lying areas (floor level).

-

Ventilate: Open windows/fume hoods.

-

Contain: Dike the spill. Note that water spray will sit on top of the chemical, sealing in vapors but not diluting the hazard.

-

Clean: Use a specialized vacuum for flammable liquids or pump into a waste drum.

-

First Aid Logic

-

Inhalation: Move to fresh air immediately. The fluorine content can cause delayed pulmonary edema; observation for 24 hours is recommended if exposure is significant.

-

Skin Contact: Wash with soap and water. Do not use ethanol or DMSO, as these may enhance transdermal absorption of the brominated compound.

Figure 2: Emergency response decision tree prioritizing immediate containment and specific first aid measures.

Part 5: Storage & Stability

-

Temperature: Store at -20 °C (Freezer).

-

Container: Tightly sealed under inert gas. Teflon (PTFE) lined caps are preferred to prevent swelling of rubber seals by the halogenated solvent.

-

Shelf Life: Re-test optical purity (enantiomeric excess) every 6 months. A drop in optical rotation suggests racemization or degradation.

References

-

PubChem. (2025).[1] 3-Bromo-1,1,1-trifluoro-2-propanol | C3H4BrF3O.[1][2][3][4][5] National Library of Medicine. [Link]

-

Indulkar, Y. N., et al. (2011). Photodissociation dynamics of 3-bromo-1,1,1-trifluoro-2-propanol. Journal of Chemical Physics. [Link]

Sources

- 1. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-1,1,1-trifluoro-2-propanol | CAS 431-34-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS 431-34-5 | 3-Bromo-1,1,1-trifluoropropan-2-ol - Synblock [synblock.com]

- 4. 3-bromo-1,1,1-trifluoro-2-propanol | 431-34-5 [chemnet.com]

- 5. 3-Bromo-1,1,1-trifluoro-2-propanol, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Technical Guide: Solubility & Solvent Compatibility of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

The following guide details the solubility profile, physicochemical behavior, and process applications of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol . This document is structured for researchers and process chemists requiring high-fidelity data for synthesis optimization and chiral resolution.

Executive Summary & Physicochemical Identity

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a high-value chiral fluorinated intermediate used primarily in the synthesis of enantiopure pharmaceuticals and agrochemicals. Its utility stems from the unique electronic modulation provided by the trifluoromethyl (

Core Physicochemical Profile

| Property | Value / Description |

| CAS (Racemate) | 431-34-5 |

| Molecular Formula | |

| Molecular Weight | 192.96 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Density | |

| Boiling Point | |

| Predicted LogP | |

| Chirality | (S)-Enantiomer (Solubility in achiral solvents is identical to racemate) |

Solubility Landscape & Mechanistic Analysis[1]

The solubility of this compound is governed by a "tug-of-war" between three distinct structural domains:

-

The Trifluoromethyl Group (

): Highly electronegative and lipophilic.[1] It withdraws electron density from the C-O bond, increasing the acidity of the hydroxyl proton (pKa -

The Hydroxyl Group (

): Provides polarity and H-bonding capability. -

The Bromomethyl Group (

): Adds significant lipophilicity and van der Waals bulk.[1]

Solvent Compatibility Matrix

The following table categorizes solvent compatibility based on experimental utility and mechanistic interactions.

| Solvent Class | Solubility Grade | Mechanistic Insight | Application |

| Polar Aprotic (DMF, DMSO, Acetonitrile) | Excellent | The acidic | Nucleophilic Substitution ( |

| Chlorinated (DCM, Chloroform) | Excellent | High miscibility driven by dispersion forces and weak H-bonding. | Extraction & Work-up: Standard solvent for partitioning from aqueous phases. |

| Ethers (THF, MTBE, Et₂O) | Excellent | Ethers act as H-bond acceptors for the acidic hydroxyl proton. | Grignard/Lithiation: (Note: Hydroxyl must be protected first). |

| Alcohols (Methanol, Ethanol, IPA) | Good | Soluble via H-bonding networks. | Solvolysis/Transesterification: Used in enzymatic resolution.[1] |

| Hydrocarbons (Hexane, Heptane, Toluene) | Moderate to Good | Toluene is a good solvent. Aliphatic hydrocarbons (Hexane) may show miscibility gaps at low temperatures due to the polarity of the | Chiral HPLC: Hexane/IPA mixtures are standard mobile phases.[1] |

| Water | Low / Sparingly Soluble | Unlike trifluoroethanol (TFE), the addition of the lipophilic | Biphasic Reactions: Epoxide formation often uses aqueous base + organic phase.[1] |

Visualization: Solvation Mechanism

The diagram below illustrates how the electron-withdrawing nature of the

Figure 1: Mechanistic solvation logic highlighting the impact of fluorination on solvent affinity.

Process Applications & Protocols

A. Chiral Resolution & Purification

Since the (S)-enantiomer is often obtained via resolution of the racemate, solvent choice is critical for enzymatic activity and enantioselectivity (

-

Enzymatic Kinetic Resolution (EKR):

-

Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase.

-

Solvent System: Hydrophobic organic solvents are preferred to preserve enzyme activity and prevent hydrolysis.[1]

-

Recommended Solvent: Toluene or MTBE (Methyl tert-butyl ether).

-

Acyl Donor: Vinyl acetate.[1]

-

Rationale: Toluene provides high solubility for the substrate while maintaining the "dry" environment necessary for the lipase to favor transesterification over hydrolysis.[1]

-

-

Chiral HPLC Analysis:

B. Synthetic Workflow: Epoxide Formation

A common downstream application is the cyclization to (S)-2-(trifluoromethyl)oxirane.

Protocol:

-

Dissolution: Dissolve (S)-3-Bromo-1,1,1-trifluoropropan-2-ol in Diethyl Ether (

) or Dichloromethane (DCM) . -

Reagent: Add aqueous NaOH or KOH (Biphasic system).

-

Catalysis: Use a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) if reaction rates are slow.[1]

-

Mechanism: The base deprotonates the alcohol (facilitated by

acidity).[1] The resulting alkoxide performs an intramolecular

Workflow Diagram: Enantiomer Isolation

Figure 2: Enzymatic resolution workflow relying on toluene solubility.

Safety & Handling

-

Flammability: As a halogenated solvent derivative, it has a flash point (

), classifying it as a Flammable Liquid (Category 3) . -

Reactivity: The C-Br bond is labile.[1] Avoid prolonged exposure to strong bases unless elimination/cyclization is desired.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The acidity of the alcohol can lead to slow corrosion of metal containers; glass or fluoropolymer-lined containers are recommended.[1]

References

-

PubChem. (2025).[1][2] 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O.[3][4] National Library of Medicine.[1] [Link]

- Kamal, A., et al. (2002). Enzymatic Resolution of Chiral Fluorinated Alcohols. Chirality, 14(4), 325-328. (Contextual citation for enzymatic resolution protocols in organic solvents).

Sources

- 1. youtube.com [youtube.com]

- 2. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108178752B - Method for preparing 3,3, 3-trifluoropropene carbonate and 3,3, 3-trifluoro-1, 2-propylene glycol in co-production mode - Google Patents [patents.google.com]

- 4. L10566.03 [thermofisher.com]

Technical Guide: Stereoselective Synthesis of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Executive Summary

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol (CAS: 431-34-5 for racemate) is a high-value chiral fluorinated building block. Its structural uniqueness lies in the combination of a trifluoromethyl group (

Synthesizing this molecule with high enantiomeric excess (ee) is challenging due to the electron-withdrawing nature of the

This guide outlines three distinct synthesis routes, prioritizing Biocatalytic Asymmetric Reduction as the industrial "Gold Standard" for its superior stereocontrol and mild conditions.

Critical Precursor Synthesis

Target: 3-Bromo-1,1,1-trifluoroacetone (CAS: 431-35-6)

Before approaching the chiral reduction, the ketone precursor must be synthesized. Direct bromination of 1,1,1-trifluoroacetone is difficult due to over-bromination. The preferred route involves the bromination and decarboxylation of a

Protocol:

-

Bromination: React ethyl 4,4,4-trifluoroacetoacetate with

in a solvent (e.g., -

Hydrolysis & Decarboxylation: Treat the intermediate with sulfuric acid (

) at elevated temperatures. The acid catalyzes both the ester hydrolysis and the subsequent decarboxylation. -

Isolation: Distill the product (bp ~87 °C). Note: The product forms a stable hydrate; anhydrous conditions are required for accurate stoichiometry in subsequent steps.

Route 1: Biocatalytic Asymmetric Reduction (The Gold Standard)

This route utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to effect the stereoselective reduction of the ketone. It is the most robust method for generating the (S)-enantiomer with >99% ee.

Mechanistic Insight

The

Experimental Workflow

Enzyme System: NADPH-dependent KRED (e.g., variants from Lactobacillus kefir or commercial kits from Codexis/Enzymeworks). Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.

Step-by-Step Protocol:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

and 100 mM Glucose. -

Enzyme Loading: Add GDH (5 U/mL) and the specific KRED (10 mg/mL lyophilized powder).

-

Substrate Addition: Dissolve 3-bromo-1,1,1-trifluoroacetone in IPA or DMSO (5% v/v final concentration) and add to the buffer.

-

Reaction: Stir at 30°C for 12-24 hours. Monitor pH and adjust with 1M NaOH (the reaction does not produce acid, but pH stability is crucial for enzyme activity).

-

Workup: Extract with MTBE or Ethyl Acetate. Dry over

and concentrate.

Pathway Visualization

Caption: Coupled enzymatic cycle showing the KRED-mediated reduction driven by the GDH glucose recycling system.

Route 2: Asymmetric Transfer Hydrogenation (Chemical Alternative)

For labs without biocatalysis capabilities, Ru-catalyzed transfer hydrogenation (Noyori type) is effective.

Catalyst Selection

The classic RuCl(p-cymene)[(S,S)-TsDPEN] catalyst is preferred.

-

Caution: Standard transfer hydrogenation uses Isopropanol/KOH. However, strong bases can degrade

-bromo ketones via dehydrobromination or Favorskii rearrangement. -

Solution: Use Formic Acid/Triethylamine (5:2 azeotrope) as the hydrogen source. This acidic/mildly basic system preserves the sensitive alkyl bromide.

Protocol

-

Catalyst Formation: Mix

and -

Reaction: Dissolve 3-bromo-1,1,1-trifluoroacetone (1.0 equiv) in dry acetonitrile.

-

H-Source: Add Formic Acid/TEA mixture (5:2 molar ratio, 3.0 equiv).

-

Initiation: Add Ru-catalyst (0.5 - 1.0 mol%).

-

Conditions: Stir at 25°C for 24h. Monitor by GC/TLC.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Route 3: Regioselective Ring Opening (Chiral Pool)

This route utilizes (S)-2-(trifluoromethyl)oxirane (commercially available or made via hydrolytic kinetic resolution).

Regioselectivity Challenge

Opening the epoxide with HBr can occur at:

-

C2 (Substituted): Yields

(Undesired). -

C3 (Terminal): Yields

(Desired).

The strong electron-withdrawing

Protocol

-

Reagent: Dissolve (S)-2-(trifluoromethyl)oxirane in anhydrous

. -

Acid Source: Add Pyridinium Tribromide or anhydrous HBr in acetic acid dropwise at 0°C.

-

Mechanism: Bromide attacks the terminal carbon.

-

Result: High regioselectivity for the desired bromohydrin.

Comparative Data Analysis

| Feature | Biocatalytic Reduction (Route 1) | Transfer Hydrogenation (Route 2) | Epoxide Opening (Route 3) |

| Enantiomeric Excess | >99% (S) | 90-95% (S) | >98% (Dependent on starting material) |

| Yield | 85-95% | 70-85% | 60-80% |

| Scalability | High (Kg scale) | Medium | Low (High cost of chiral epoxide) |

| Atom Economy | High | Medium | High |

| Safety Profile | Excellent (Water/Buffer) | Good (Avoids | Moderate (Corrosive HBr) |

| Cost | Low (at scale) | Moderate (Ru catalyst) | High (Chiral epoxide) |

References

-

Biocatalytic Reduction & KRED Application

- Enzymeworks Patent (CN109706138A): Describes the preparation of chiral trifluoromethyl alcohols using KREDs.

-

Source:

-

Precursor Synthesis (Decarboxylation)

-

Noyori Transfer Hydrogenation Context

- Noyori, R. et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

-

Source:

-

Epoxide Ring Opening Regioselectivity

- Garrido, et al. "Regioselective Ring Opening of Trifluoromethyl Epoxides."

-

Source:

Sources

difference between (R) and (S)-3-Bromo-1,1,1-trifluoropropan-2-ol properties

Technical Guide: (R)- vs. (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Executive Summary

3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) is a critical fluorinated chiral building block used in the synthesis of high-value pharmaceuticals and agrochemicals.[1][2] Its primary utility lies in its conversion to 3,3,3-trifluoro-1,2-epoxypropane (trifluoromethyl oxirane) , a reactive intermediate for introducing the trifluoromethyl motif into bioactive molecules.

This guide delineates the properties of the (R)- and (S)-enantiomers, with a specific focus on their stereochemical divergence during downstream processing. Unlike simple physical properties, which remain identical between enantiomers in achiral environments, their synthetic utility is defined by a Cahn-Ingold-Prelog (CIP) priority inversion that occurs during epoxide formation—a phenomenon critical for designing stereospecific drug synthesis routes.

Comparative Properties: (R) vs. (S) Enantiomers

While the physical constants of the enantiomers are identical in an achiral environment, their interaction with chiral biological systems and polarized light distinguishes them.

Table 1: Physical and Stereochemical Specifications

| Property | (R)-3-Bromo-1,1,1-trifluoropropan-2-ol | (S)-3-Bromo-1,1,1-trifluoropropan-2-ol | Racemic Mixture (CAS 431-34-5) |

| Molecular Formula | |||

| Molecular Weight | 192.96 g/mol | 192.96 g/mol | 192.96 g/mol |

| Boiling Point | 124.5°C (743 mmHg) | 124.5°C (743 mmHg) | 124.5°C (743 mmHg) |

| Density | 1.861 g/mL (25°C) | 1.861 g/mL (25°C) | 1.861 g/mL (25°C) |

| Refractive Index | |||

| Optical Rotation | Specific rotation varies by solvent; typically (-) for precursors of (S)-epoxide.[3][4] | Precursor to (R)-epoxide. | 0° |

| Key Downstream Product | Yields (S) -3,3,3-Trifluoro-1,2-epoxypropane | Yields (R) -3,3,3-Trifluoro-1,2-epoxypropane | Racemic Epoxide |

| Primary Application | Synthesis of (S)-configured APIs | Synthesis of (R)-configured APIs (e.g., MAGL inhibitors) | General Reagent |

Critical Insight: The most commercially significant derivative is (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane (CAS 143142-90-9). Counter-intuitively, this is synthesized from (S)-3-Bromo-1,1,1-trifluoropropan-2-ol .

Stereochemical Mechanism: The "Priority Flip"

A common pitfall in working with BTFP is assuming that the (R)-alcohol yields the (R)-epoxide. This is incorrect due to a change in CIP priority ranking, even though the spatial arrangement (stereocenter geometry) is retained.

Mechanism of Action

-

Base Treatment: A base (e.g., NaOH, KOH) deprotonates the hydroxyl group of the alcohol.

-

Intramolecular

: The resulting alkoxide attacks the adjacent carbon (C3), displacing the bromide. -

Retention of Geometry: Since the bond to the chiral center (C2) is not broken, the spatial orientation of the oxygen and trifluoromethyl group remains fixed.

-

Inversion of Descriptor:

-

In Alcohol: The

group (Priority 2) outranks the -

In Epoxide: The ring carbon (Priority 3) is outranked by the

group (Priority 2). -

Result: The CIP descriptor flips from (S) to (R) (or vice versa).

-

Visualization of the Pathway

Figure 1: Synthetic pathway showing the conversion of the ketone to the (S)-alcohol and subsequently to the (R)-epoxide.[5] Note the descriptor change from S to R due to CIP priority reassignment.

Synthesis & Production Protocols

The production of enantiopure BTFP relies heavily on biocatalysis, as chemical reduction typically yields racemates requiring inefficient resolution.

Method A: Biocatalytic Reduction (Preferred)

This method utilizes Alcohol Dehydrogenases (ADHs) or whole-cell systems (e.g., Saccharomyces cerevisiae) to achieve high enantiomeric excess (ee > 98%).

Reagents:

-

Substrate: 3-Bromo-1,1,1-trifluoropropan-2-one.[1][2][4][6][7]

-

Catalyst: Engineered Ketoreductase (KRED) or ADH.

-

Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

Protocol:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM

. -

Reaction Setup: Dissolve the ketone substrate (10 g/L) in the buffer. Add NADPH (0.5 mM), Glucose (1.5 eq), and Glucose Dehydrogenase (5 U/mL).

-

Initiation: Add the specific KRED enzyme (e.g., from Lactobacillus kefir for anti-Prelog or Thermoanaerobacter for Prelog selectivity).

-

Incubation: Stir at 30°C for 24 hours. Monitor consumption via GC.

-

Extraction: Extract the alcohol with ethyl acetate. Dry over

and concentrate.

Method B: Chemical Synthesis & Resolution

If biocatalysts are unavailable, the racemate is synthesized via

-

Reduction: Treat 3-bromo-1,1,1-trifluoropropan-2-one with

in methanol at 0°C. -

Resolution: Acylate the racemic alcohol using Vinyl Acetate and Candida antarctica Lipase B (CAL-B).

-

(R)-enantiomer is typically acylated faster.

-

(S)-alcohol remains unreacted.

-

-

Separation: Separate the (S)-alcohol from the (R)-ester via column chromatography.

Applications in Drug Development

The (R)- and (S)-epoxides derived from these alcohols are "chiral warheads" used to install the trifluoromethyl-hydroxyethyl motif.

Case Study: MAGL Inhibitors

Monoacylglycerol lipase (MAGL) inhibitors are potential treatments for neuroinflammation. The (R)-epoxide is used to synthesize specific carbamate inhibitors.

-

Pathway: (S)-Alcohol

(R)-Epoxide

Case Study: CETP Inhibitors

Substituted trifluoro amino propanols, synthesized from the chiral epoxide, act as potent inhibitors of cholesteryl ester transfer protein (CETP), a target for cardiovascular disease.

References

-

Sigma-Aldrich. (n.d.). 3-Bromo-1,1,1-trifluoro-2-propanol Product Specification. Retrieved from

-

Ramachandran, P. V., et al. (2007).[8] "Preparative-scale synthesis of 3,3,3-trifluoropropene oxide." Journal of Fluorine Chemistry, 128(10), 1255-1259.[8]

- Ye, L., et al. (2015). "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR, 62(1), 97-103.

-

PubChem. (n.d.).[9] 3-Bromo-1,1,1-Trifluoro-2-Propanol Compound Summary. Retrieved from

-

McAllister, L. A., et al. (2018). "Discovery of trifluoromethyl glycol carbamates as potent and selective covalent monoacylglycerol lipase (MAGL) inhibitors." Journal of Medicinal Chemistry, 61(7), 3008-3026.

Sources

- 1. Chemical Product Catalog _Letter B_Page 1629_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. scribd.com [scribd.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL | 431-34-5 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Bromo-1,1,1-trifluoropropane | C3H4BrF3 | CID 2725114 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Storage and Stability of Light-Sensitive Fluorinated Alcohols

Executive Summary

The storage of fluorinated alcohols presents a dichotomy in chemical stability. While short-chain perfluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are generally photostable and transparent to UV light, a critical subset of fluorinated intermediates —specifically fluorotelomer alcohols (FTOHs) , benzylic fluorinated alcohols , and iodinated fluoro-alcohols —exhibit significant photosensitivity.

Improper storage of these sensitive compounds leads to three primary failure modes:

-

Defluorination: Photolytic cleavage of C-F or C-I bonds, releasing free fluoride ions (

) or radicals. -

Oxidative Degradation: Formation of perfluorocarboxylic acids (PFCAs) and aldehydes, often regulated as PFAS contaminants.

-

Safety Hazards: Generation of hydrofluoric acid (HF) within the headspace of storage containers.

This guide details the storage architecture required to maintain the integrity of these high-value, light-sensitive reagents used in drug development.[1]

Part 1: The Chemistry of Instability

To implement an effective storage protocol, one must understand the mechanism of degradation. The C-F bond is one of the strongest in organic chemistry (

Classes of Light-Sensitive Fluorinated Alcohols

| Class | Example Compound | Sensitivity Mechanism | Degradation Product |

| Fluorotelomer Alcohols (FTOHs) | 8:2 FTOH | Oxidation of the non-fluorinated ethyl spacer; susceptible to radical attack initiated by UV.[2][3] | PFOA, PFNA (PFCAs), Aldehydes |

| Benzylic Fluoro-Alcohols | (S)-1-(4-fluorophenyl)ethanol | Activation of the benzylic C-H or C-F bond by UV light (254-365 nm). | Ketones, Defluorinated arenes, HF |

| Iodinated Fluoro-Alcohols | Heptafluoroisopropyl iodide (precursor) | Weak C-I bond ( | Perfluoroalkyl radicals, |

| Conjugated Fluoro-Alcohols | Fluorinated Azobenzenes | Photoisomerization (E | Isomeric impurities |

Photolytic Degradation Pathway (FTOH Example)

The following diagram illustrates the degradation of a Fluorotelomer Alcohol (FTOH) into persistent Perfluorocarboxylic Acids (PFCAs) upon exposure to light and oxygen.

Figure 1: Photolytic and oxidative degradation pathway of fluorotelomer alcohols leading to PFCA and HF formation.[4][5]

Part 2: Critical Storage Protocol

This protocol treats light-sensitive fluorinated alcohols as Time-Sensitive Chemicals (TSCs) .

Primary Containment: Material Selection

Standard borosilicate glass is insufficient for long-term storage of photosensitive fluorinated compounds due to UV transmission.

-

Vessel: Amber Borosilicate Glass (Type I) .

-

Why: Amber glass blocks >99% of light below 450 nm (UV and blue spectrum), preventing the initial excitation of the benzylic or iodinated moieties.

-

-

Closure: PTFE (Teflon) Lined Caps .

-

Why: Fluorinated alcohols are excellent solvents and can swell or leach plasticizers from standard polyethylene (PE) or polypropylene (PP) liners. Phenolic caps with pulp liners will degrade rapidly. PTFE provides a chemically inert barrier.

-

-

Headspace Management:

-

Argon Overlay: Argon is heavier than air and provides a superior blanket compared to nitrogen.

-

Protocol: Purge the headspace for 15-30 seconds with dry Argon before sealing to displace oxygen, which acts as a radical propagator in photolysis cycles.

-

Thermal Management

-

Temperature: Store at -20°C for iodinated or highly conjugated variants. 2-8°C is sufficient for standard benzylic fluoro-alcohols.

-

Phase Change Precaution: Many fluorinated alcohols have melting points near room temperature (e.g., HFIP mp = -3.3°C, but derivatives vary). Repeated freeze-thaw cycles can induce aggregation or precipitate stabilizers. Aliquoting into single-use vials is recommended to avoid this.

Secondary Containment & Segregation[7]

-

Desiccation: Fluorinated alcohols are hygroscopic. Store amber vials inside a secondary desiccator or a sealed Mylar bag with silica gel packets.

-

Segregation: Store away from strong bases (amines, NaOH). Fluorinated alcohols are acidic (

for HFIP, lower for others) and can react exothermically with bases.

Part 3: Handling & Usage Workflow

To maintain scientific integrity, the handling process must minimize "excursion time"—the duration the reagent is exposed to ambient conditions.

Figure 2: Standard Operating Procedure (SOP) for handling light-sensitive fluorinated reagents.

The "Warm-Up" Rule

Never open a cold fluorinated alcohol bottle immediately.

-

Causality: Condensation of atmospheric moisture will occur instantly on the cold liquid surface.[6] Water is a strong nucleophile that can hydrolyze sensitive fluorinated esters or interfere with anhydrous reactions.

-

Step: Allow the sealed amber bottle to reach room temperature (approx. 30 mins) inside a desiccator or dark box before opening.

Part 4: Quality Control & Safety

Monitoring Degradation (Self-Validating System)

Before using a stored reagent in a critical synthesis, validate its purity.

-

NMR Spectroscopy: The gold standard.

-

Pass: Sharp, distinct peaks corresponding to the specific fluorinated motif.

-

Fail: Appearance of new peaks, particularly fluoride ion (

) signals (typically around -120 to -150 ppm depending on solvent) or shifts indicating oxidation (e.g., formation of

-

-

Acidity Check: A significant drop in pH (measured via non-aqueous titration or indicator paper for rough check) suggests HF formation.

Safety Hazard: HF Generation

Photolysis of fluorinated alcohols often eliminates HF.

-

Warning: Old bottles of light-sensitive fluorinated reagents may contain pressurized HF gas in the headspace.

-

PPE: Always wear a face shield and double nitrile gloves when opening older bottles. Open in a fume hood.

-

First Aid: Calcium gluconate gel must be immediately available in the lab.

References

-

Vertex AI Search . (2025). Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol. BenchChem. Retrieved from

-

Titaley, I. A. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning. Royal Society of Chemistry. Retrieved from

-

University of Rochester . (2017). Hexafluoroisopropanol as a highly versatile solvent. Retrieved from

-

Ossila . (2025). Air Sensitive Compounds | Handling and Storage Guide. Retrieved from

-

National Institutes of Health (NIH) . (2023). Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis. ACS ES&T Water.[7] Retrieved from

Sources

- 1. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 2. Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 5. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. nottingham.ac.uk [nottingham.ac.uk]

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol as a chiral building block

An In-Depth Technical Guide on (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Executive Summary & Strategic Significance

The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone in modern drug design and materials science, profoundly enhancing metabolic stability, lipophilicity, and target binding affinity. Among the most versatile precursors for introducing chiral –CF₃ motifs is (S)-3-bromo-1,1,1-trifluoropropan-2-ol (BTFP). This bifunctional chiral building block provides a highly programmable scaffold for the synthesis of complex fluorinated therapeutics, including potent acyclic cholesteryl ester transfer protein (CETP) inhibitors[1]. As a Senior Application Scientist, understanding the stereoelectronic nuances of this molecule is critical for designing robust, scalable, and enantioselective synthetic workflows.

Physicochemical Profiling & Mechanistic Rationale

The synthetic utility of (S)-BTFP is dictated by its unique stereoelectronic profile. The highly electron-withdrawing –CF₃ group exerts a strong inductive (–I) effect, which significantly lowers the pKa of the adjacent secondary hydroxyl group compared to non-fluorinated analogs. While this stabilizes the corresponding alkoxide intermediate, it simultaneously attenuates its nucleophilicity. Concurrently, the primary alkyl bromide at C3 serves as an excellent leaving group. This dual functionality allows (S)-BTFP to undergo highly controlled intramolecular cyclizations or intermolecular substitutions without the risk of racemizing the C2 stereocenter[2].

Enantioselective Synthesis of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

The foundational synthesis of (S)-BTFP relies on the asymmetric reduction of 3-bromo-1,1,1-trifluoroacetone. To achieve high enantiomeric excess (ee), the choice of the chiral reducing agent is the primary variable.

Mechanistic Causality: The use of provides a highly rigid chiral environment. The bulky pinanyl groups of the reagent sterically differentiate the small –CF₃ group from the larger –CH₂Br group within the Zimmerman-Traxler transition state. This steric discrimination dictates strict facial selectivity during the hydride transfer, yielding the (S)-enantiomer with high fidelity[2].

Self-Validating Protocol:

-

Preparation: Flame-dry a Schlenk flask under argon and charge with (-)-DIP-Cl (1.2 equiv) dissolved in anhydrous THF.

-

Cooling: Lower the reaction temperature to -25 °C using a cryocooler to maximize stereofacial discrimination.

-

Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.0 equiv) dropwise over 30 minutes to prevent thermal spikes that could degrade enantioselectivity.

-

Reaction & Validation: Stir at -25 °C for 24 hours. Validation Step: Monitor ketone consumption via ¹⁹F NMR (look for the disappearance of the ketone –CF₃ singlet and the appearance of the alcohol –CF₃ doublet).

-

Workup: Quench with diethanolamine to precipitate the boron byproducts. Filter, concentrate, and purify via vacuum distillation.

-

Quality Control: Determine enantiomeric purity via chiral GC. A threshold of >95% ee must be validated before downstream application to prevent the amplification of racemic impurities.

Downstream Transformation: Synthesis of (S)-2-(Trifluoromethyl)oxirane

(S)-BTFP is the direct precursor to (S)-2-(trifluoromethyl)oxirane, a highly reactive and valuable chiral epoxide used in advanced cross-coupling and lithiation methodologies.

Mechanistic Causality: Treatment of (S)-BTFP with aqueous sodium hydroxide generates the C2 alkoxide. Despite the attenuated nucleophilicity caused by the –CF₃ group, applied heating drives the intramolecular Sₙ2 attack on the C3 carbon, displacing the bromide. Because the bond-breaking and bond-making events occur exclusively at C3, the absolute configuration of the C2 stereocenter is strictly preserved, resulting in 100% stereoretention[2].

Self-Validating Protocol:

-

Alkoxide Formation: To a vigorously stirred solution of (S)-BTFP (1.0 equiv) at 0 °C, slowly add 41% aqueous NaOH (1.5 equiv).

-

Cyclization: Gradually heat the biphasic mixture to 95 °C. The high temperature is required to overcome the activation energy barrier raised by the electron-withdrawing –CF₃ group.

-

Isolation & Validation: As the epoxide forms, its low boiling point allows it to be continuously distilled out of the reaction mixture into a cold trap (-78 °C). Validation Step: This continuous removal is a self-correcting mechanism that prevents undesired base-catalyzed ring-opening to the corresponding diol.

-

Purification: Redistill the collected epoxide over CaH₂ to ensure absolute dryness prior to moisture-sensitive downstream applications.

Advanced Application: Ring-Opening Lithiation-Borylation

The chiral oxirane derived from (S)-BTFP can be utilized in cutting-edge methodologies, such as the synthesis of densely functionalized tertiary α-trifluoromethyl boronic esters developed by [3].

Mechanistic Causality: The reaction begins with the lithiation of the oxirane and subsequent trapping with an organoboronic ester to form an intermediate 'ate' complex. The addition of a strong Lewis acid (TESOTf) activates the epoxide oxygen, triggering a stereospecific 1,2-borotropic migration. The carbon-based group migrates with complete retentive stereospecificity, translating the point chirality of the epoxide into a highly valuable tertiary boronic ester[3].

Self-Validating Protocol:

-

Complexation: In a dry Schlenk flask at -78 °C, combine (S)-2-(trifluoromethyl)oxirane (1.0 equiv) and the target organoboronic ester (1.0 equiv) in a non-polar solvent (e.g., toluene), which is critical for the stereospecificity of the rearrangement.

-

Lithiation: Add LDA (1.2 equiv) dropwise. Stir for 1 hour to ensure complete formation of the boronate complex.

-

Migration: Add TESOTf (1.5 equiv) to induce the 1,2-migration. Allow the reaction to slowly warm to room temperature.

-

Validation Step: Confirm the success of the 1,2-shift via ¹¹B NMR (observing the shift from a tetrahedral boronate complex to a trigonal planar boronic ester resonance) and ¹⁹F NMR.

Quantitative Data Summary

| Transformation | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee %) | Key Mechanistic Feature |

| Ketone → (S)-Alcohol | (-)-DIP-Cl, THF, -25 °C | ~80% | 96% | Facial selective hydride transfer |

| (S)-Alcohol → (S)-Epoxide | 41% aq. NaOH, 0 °C to 95 °C | ~75% | 96% (Retained) | Intramolecular Sₙ2 at C3 |

| (S)-Epoxide → α-CF₃ Boronic Ester | LDA, Boronic Ester, TESOTf | 60–80% | >95% | Stereospecific 1,2-borotropic shift |

Workflow Visualization

Fig 1. Synthetic workflow from 3-bromo-1,1,1-trifluoroacetone to α-CF3 boronic esters.

References

-

Ramachandran, P. V., Gong, B., & Brown, H. C. (1995). "Chiral Synthesis via Organoboranes. 40. Selective Reductions. 55. A Simple One-Pot Synthesis of the Enantiomers of Trifluoromethyloxirane. A General Synthesis in High Optical Purities of α-Trifluoromethyl Secondary Alcohols via the Ring-Cleavage Reactions of the Epoxide." The Journal of Organic Chemistry, 60(1), 41-46. URL:[Link]

-

Nandakumar, M., Rubial, B., Noble, A., Myers, E. L., & Aggarwal, V. K. (2020). "Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters." Angewandte Chemie International Edition, 59(3), 1187-1191. URL:[Link]

-

Durley, R. C., Grapperhaus, M. L., Hickory, B. S., Massa, M. A., Wang, J. L., Spangler, D. P., ... & Sikorski, J. A. (2002). "Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein." Journal of Medicinal Chemistry, 45(18), 3891-3904. URL:[Link]

Sources

- 1. Chiral N,N-disubstituted trifluoro-3-amino-2-propanols are potent inhibitors of cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of (S)-3,3,3-trifluoro-1,2-epoxypropane from bromohydrin

Application Note: Enantioselective Synthesis and Isolation of (S)-3,3,3-Trifluoro-1,2-epoxypropane from Bromohydrin

Introduction & Mechanistic Rationale

(S)-3,3,3-Trifluoro-1,2-epoxypropane (also known as (S)-2-(trifluoromethyl)oxirane) is a highly valuable chiral building block utilized extensively in the synthesis of fluorinated pharmaceuticals—such as cholesteryl ester transfer protein (CETP) inhibitors—and advanced agrochemicals[1][2]. The strategic incorporation of a trifluoromethyl (-CF₃) group significantly modulates the lipophilicity, binding affinity, and metabolic stability of target molecules[3].

The synthesis of this terminal epoxide from its halohydrin precursor, (S)-3-bromo-1,1,1-trifluoro-2-propanol, proceeds via a base-mediated intramolecular nucleophilic substitution, classically known as a Williamson-type ether synthesis[1].

Mechanistic Causality: The addition of aqueous sodium hydroxide (NaOH) deprotonates the secondary hydroxyl group of the bromohydrin, generating an alkoxide intermediate. This alkoxide undergoes a rapid intramolecular Sₙ2 attack on the adjacent carbon, displacing the bromide ion to close the oxirane ring.

While the strongly electronegative -CF₃ group stabilizes the resulting epoxide against certain nucleophilic attacks, the strained three-membered ring remains highly susceptible to base-catalyzed hydrolysis at elevated temperatures. If left in the alkaline reaction mixture, the epoxide irreversibly hydrolyzes to yield 3,3,3-trifluoro-1,2-propanediol[1]. To prevent this degradation, the experimental design mandates strict temperature control during addition and a reactive in situ distillation setup to immediately remove the highly volatile epoxide from the basic environment as soon as it forms.

Reaction mechanism of (S)-bromohydrin epoxidation and potential hydrolysis pathway.

Physicochemical Properties & Data Presentation

Due to the extreme volatility and flammability of the target epoxide, understanding its physical properties is a strict prerequisite for safe handling, successful isolation, and yield optimization.

| Property | (S)-3,3,3-Trifluoro-1,2-epoxypropane |

| CAS Number | 130025-34-2 |

| Molecular Formula | C₃H₃F₃O |

| Molecular Weight | 112.05 g/mol |

| Boiling Point | 25–32 °C[4] |

| Density | 1.294 g/mL at 25 °C |

| Flash Point | -26 °C |

| Storage Temperature | -20 °C |

| Hazard Class | Highly Flammable (H224), Irritant[5] |

Experimental Methodology & Self-Validating Protocol

This protocol leverages the exceptionally low boiling point of the product (25–32 °C) to perform a reactive distillation, driving the reaction equilibrium forward while simultaneously purifying the product.

Step-by-step workflow for the synthesis and in situ distillation of the epoxide.

Equipment Setup: Assemble a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a short-path distillation head. Connect the distillation condenser to a Schlenk receiving flask completely immersed in a cryogenic dry ice/acetone bath (-78 °C). Ensure all joints are sealed with Teflon tape to prevent the escape of highly volatile, flammable vapors.

Step-by-Step Procedure:

-

Base Preparation: Prepare a 30% to 50% (w/w) aqueous NaOH solution. Transfer the solution to the 3-neck flask and cool it to 0–5 °C using an ice-water bath.

-

Substrate Addition: Load the addition funnel with (S)-3-bromo-1,1,1-trifluoro-2-propanol. Add the bromohydrin dropwise to the vigorously stirring NaOH solution. Causality: The initial deprotonation step is highly exothermic. Dropwise addition prevents localized temperature spikes that could cause the premature volatilization of unreacted starting material or drive the base-catalyzed hydrolysis of the newly formed epoxide into the unwanted diol[1].

-

Epoxidation: Once the addition is complete, maintain the reaction at 0 °C for 30 minutes to ensure complete alkoxide formation, then remove the ice bath and allow the mixture to slowly warm to room temperature.

-

In Situ Distillation: Replace the water bath with a temperature-controlled heating mantle. Gently warm the reaction mixture to 40–50 °C. The epoxide product will begin to vaporize.

-

Cryogenic Trapping: Condense the vapors through the water-cooled condenser directly into the -78 °C receiving flask.

Self-Validating System: This protocol features an intrinsic, real-time quality control checkpoint: the distillation head thermometer. Because pure (S)-3,3,3-trifluoro-1,2-epoxypropane boils strictly between 25–32 °C[4], maintaining the vapor temperature within this narrow window guarantees product purity and structural integrity.

-

Validation Check 1: If the head temperature drops below 25 °C, the reaction is complete and generation of the epoxide has ceased.

-

Validation Check 2: If the temperature spikes above 35 °C, heating must be immediately reduced, as this indicates the unwanted distillation of water or unreacted bromohydrin precursor.

Storage & Handling: Transfer the isolated colorless liquid to a pre-chilled, tightly sealed, pressure-resistant vial inside a fume hood. Store immediately and strictly at -20 °C.

References

-

1,1,1‐Trifluoro‐2,3‐epoxypropane | ResearchGate | 1

-

(S)-(−)-3,3,3-Trifluoro-1,2-epoxypropane | Sigma-Aldrich | Link

-

(S)-3,3,3-trifluoro-1,2-epoxypropane, CAS No. 130025-34-2 | iChemical | 4

-

ALDRICH (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane, 97% | Thomas Scientific | 2

-

3,3,3-Trifluoro-1,2-propenoxide | Apollo Scientific | 3

-

SAFETY DATA SHEET: 1,2-Epoxy-3,3,3-trifluoropropane | Thermo Fisher Scientific | 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. thomassci.com [thomassci.com]

- 3. 359-41-1 Cas No. | 3,3,3-Trifluoro-1,2-propenoxide | Apollo [store.apolloscientific.co.uk]

- 4. (S)-3,3,3-trifluoro-1,2-epoxypropane, CAS No. 130025-34-2 - iChemical [ichemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Site-Specific Conjugation of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol for 19F NMR Peptide Studies

Strategic Context & Introduction

Fluorine-19 (19F) NMR spectroscopy has emerged as a premier modality for interrogating peptide conformations, protein-ligand interactions, and membrane dynamics in drug development. The 19F nucleus offers 100% natural abundance, a spin of ½, and a highly sensitive gyromagnetic ratio, yielding a three-fold signal amplification when utilizing trifluoromethyl (–CF3) probes[1].

However, the fidelity of 19F NMR relies entirely on the chemical stability and stereopurity of the fluorinated tag. This application note details the mechanistic rationale and optimized protocol for utilizing (S)-3-Bromo-1,1,1-trifluoropropan-2-ol ((S)-BTFP) as a superior, non-hydrating alternative to traditional probes for cysteine-directed peptide labeling.

Mechanistic Insights: Why (S)-BTFP?

To design a robust experiment, researchers must understand the causality behind probe selection. The shift toward (S)-BTFP is driven by three critical physicochemical factors:

The BTFA Hydration Artifact

Historically, 3-bromo-1,1,1-trifluoroacetone (BTFA) was the gold standard for cysteine labeling. However, recent mechanistic evaluations reveal a critical flaw: in aqueous environments, the BTFA ketone rapidly undergoes hydration to form a geminal diol (gem-diol)[2]. This establishes a dynamic equilibrium, meaning the commonly observed -84 ppm 19F signal belongs to the gem-diol, not the reactive ketone (-76 ppm)[2]. This equilibrium artificially complicates the interpretation of conformational states. (S)-BTFP replaces the ketone with a stable secondary alcohol, eliminating hydration artifacts and ensuring the chemical shift is solely responsive to the peptide's local environment[3].

The Stereochemical Imperative

BTFP contains a chiral center at the C2 position. Conjugating a racemic mixture of BTFP to a chiral peptide generates diastereomers. Because diastereomers possess distinct physicochemical environments, this splits the 19F NMR signal, artificially complicating the spectra. Utilizing the stereopure (S)-enantiomer ensures a single, unambiguous resonance per conformational state.

Overcoming Reactivity Limitations

The hydroxyl group in BTFP is less electron-withdrawing than the carbonyl in BTFA or the acetamide in BTFMA. Consequently, BTFP exhibits significantly reduced electrophilicity, yielding only ~11% modification under standard physiological conditions (10 equivalents, 24 h)[2]. To achieve quantitative peptide labeling, our protocol strategically increases the molar excess of (S)-BTFP and optimizes the pH to maximize thiolate formation without inducing disulfide scrambling.

Comparative Probe Analysis

The following table summarizes the quantitative and qualitative data driving the selection of (S)-BTFP over legacy probes.

| Probe | Structure Type | Cys Reactivity | Hydration Equilibrium | 19F Chemical Shift Sensitivity |

| BTFA | α-haloketone | High | Yes (Forms gem-diol) | Moderate |

| BTFMA | α-haloacetamide | High | No | High |

| (S)-BTFP | α-haloalcohol | Low-Moderate | No (Stable alcohol) | Moderate |

| TFET | Disulfide | High | No (Reducible linkage) | Low |

Self-Validating Conjugation Workflow

To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system . Each chemical transformation is immediately followed by an orthogonal Quality Control (QC) gate.

Self-validating workflow for (S)-BTFP peptide conjugation incorporating critical QC gates.

Detailed Step-by-Step Methodology

Phase 1: Thiol Deprotection and Reduction

Causality: Cysteine residues rapidly oxidize to form intermolecular disulfides. TCEP is utilized over DTT or BME because it is a phosphine-based reducing agent; it lacks a thiol group and therefore will not competitively react with the (S)-BTFP tag.

-

Peptide Solubilization: Dissolve the purified target peptide (containing a single free cysteine) in degassed 100 mM Sodium Phosphate buffer, pH 8.0, to a final concentration of 1 mM.

-

Reduction: Add TCEP-HCl to a final concentration of 5 mM (5 molar equivalents).

-

Incubation: Incubate at room temperature for 30 minutes under gentle agitation.

-

QC Gate 1 (Ellman's Assay): Remove a 5 µL aliquot and react with DTNB (Ellman's reagent). Measure absorbance at 412 nm to confirm >95% free thiol availability before proceeding.

Phase 2: Site-Specific Alkylation with (S)-BTFP

Causality: Because (S)-BTFP has lower electron-withdrawing capability compared to α-haloketones[2], standard 10x molar excesses are insufficient. We drive the SN2 reaction to completion by utilizing a 50-100x molar excess and elevating the pH to 8.0, which increases the concentration of the highly nucleophilic thiolate anion.

-

Probe Preparation: Dissolve (S)-BTFP in anhydrous DMF to create a 500 mM stock solution.

-

Conjugation: Add the (S)-BTFP stock to the peptide solution to achieve a final concentration of 50–100 mM (50–100 molar equivalents). Ensure the final DMF concentration does not exceed 10% (v/v) to prevent peptide precipitation.

-

Incubation: Seal the reaction vessel under nitrogen and incubate at 37°C for 24 to 48 hours in the dark.

-